1,1-Diethyl-2-hydroxy-3-oxotriazane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethylamine diazeniumdiolate, commonly known as DEA/NO, is a compound that serves as a nitric oxide donor. Nitric oxide is a crucial signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and immune response. DEA/NO is widely studied for its ability to release nitric oxide under physiological conditions, making it valuable in scientific research and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
DEA/NO is synthesized by reacting diethylamine with nitric oxide under controlled conditions. The reaction typically involves bubbling nitric oxide gas through a solution of diethylamine in an inert solvent, such as acetonitrile, at low temperatures. The resulting product is purified through crystallization or other suitable methods .
Industrial Production Methods
Industrial production of DEA/NO follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle nitric oxide gas safely and efficiently. The reaction conditions are optimized to maximize yield and purity, and the final product is subjected to rigorous quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
DEA/NO undergoes several types of chemical reactions, primarily involving the release of nitric oxide. These reactions include:
Decomposition: DEA/NO decomposes to release nitric oxide and diethylamine.
Oxidation: Under certain conditions, DEA/NO can undergo oxidation to form various nitrogen oxides.
Substitution: DEA/NO can participate in substitution reactions where the diazeniumdiolate group is replaced by other functional groups.
Common Reagents and Conditions
Decomposition: Typically occurs under physiological conditions (pH 7.4, 37°C).
Oxidation: Requires oxidizing agents such as hydrogen peroxide or molecular oxygen.
Substitution: Involves nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Decomposition: Nitric oxide and diethylamine.
Oxidation: Various nitrogen oxides, including nitrogen dioxide and nitrous oxide.
Substitution: Products depend on the nucleophile used, resulting in substituted diazeniumdiolates.
Scientific Research Applications
DEA/NO has a wide range of scientific research applications, including:
Chemistry: Used as a nitric oxide donor in various chemical reactions and studies involving nitric oxide chemistry.
Biology: Employed in studies investigating the role of nitric oxide in cellular signaling, immune response, and other biological processes.
Medicine: Explored for potential therapeutic applications, such as vasodilation, wound healing, and antimicrobial effects.
Industry: Utilized in the development of nitric oxide-releasing materials and coatings for medical devices.
Mechanism of Action
DEA/NO exerts its effects by releasing nitric oxide, which then interacts with various molecular targets and pathways. The primary mechanism involves the activation of soluble guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This signaling molecule mediates various physiological effects, including vasodilation, inhibition of platelet aggregation, and modulation of neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Monoethanolamine diazeniumdiolate (MEA/NO): Another nitric oxide donor with similar properties but different release kinetics.
Triethanolamine diazeniumdiolate (TEA/NO): Similar to DEA/NO but with additional hydroxyl groups, affecting its solubility and reactivity.
Uniqueness
DEA/NO is unique due to its balanced release kinetics, making it suitable for various applications where controlled nitric oxide release is essential. Its relatively simple synthesis and stability under physiological conditions further enhance its utility in research and potential therapeutic applications .
Properties
CAS No. |
1223160-21-1 |
---|---|
Molecular Formula |
C4H11N3O2 |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
(Z)-diethylamino-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C4H11N3O2/c1-3-6(4-2)7(9)5-8/h8H,3-4H2,1-2H3/b7-5- |
InChI Key |
FOSISNXVGQBIAP-ALCCZGGFSA-N |
Isomeric SMILES |
CCN(CC)/[N+](=N/O)/[O-] |
Canonical SMILES |
CCN(CC)[N+](=NO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.